3-Nitroazobenzene
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Overview
Description
1-(3-nitrophenyl)-2-phenyldiazene is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrophenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with a phenol or aniline derivative to form the azo compound.
For example, the synthesis can be carried out by reacting 3-nitroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with benzene to yield 1-(3-nitrophenyl)-2-phenyldiazene.
Industrial Production Methods
Industrial production of azo compounds, including 1-(3-nitrophenyl)-2-phenyldiazene, often involves similar diazotization and coupling reactions but on a larger scale. The process is optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The azo group can be oxidized to form azoxy compounds using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: 1-(3-aminophenyl)-2-phenyldiazene.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-nitrophenyl)-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other azo compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Used as a dye and pigment in the textile and printing industries due to its vivid color.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-2-phenyldiazene depends on its chemical reactivity and interactions with biological molecules. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitro group can be reduced to an amino group, which can then form covalent bonds with proteins and DNA, potentially leading to antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(3-nitrophenyl)-2-phenyldiazene can be compared with other azo compounds, such as:
1-(4-nitrophenyl)-2-phenyldiazene: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
1-(2-nitrophenyl)-2-phenyldiazene: Nitro group in the ortho position, leading to different steric and electronic effects.
1-(3-nitrophenyl)-2-(4-methylphenyl)diazene: Methyl group in the para position of the second aromatic ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
(3-nitrophenyl)-phenyldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-15(17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVWTPOYERGSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4827-19-4 |
Source
|
Record name | NSC89009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitroazobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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